molecular formula C23H26ClN3 B3028643 2,4-Bis(4-(tert-butyl)phenyl)-6-chloro-1,3,5-triazine CAS No. 253158-13-3

2,4-Bis(4-(tert-butyl)phenyl)-6-chloro-1,3,5-triazine

Cat. No. B3028643
M. Wt: 379.9 g/mol
InChI Key: NLAAIBGZDQFCAO-UHFFFAOYSA-N
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Patent
US08592544B2

Procedure details

Under an argon stream, 1-bromo-4-tert-butylbenzene (125 g, 587 mmol) and tetrahydrofuran (470 mL) were charged in a reactor, and cooled to −70° C. An n-butyl lithium/hexane solution (1.6 M, 367 mL, 587 mmol) was dropped to this solution over 90 minutes at −70° C. After dropping was completed, the solution was stirred at −70° C. for 2 hours to obtain a 4-tert-butylphenyllithium/THF solution. Under an argon stream, cyanuric chloride (50.8 g, 276 mmol) and tetrahydrofuran (463 mL) were charged in another reactor, and cooled to −70° C. The 4-tert-butylphenyllithium/THF solution prepared previously was slowly dropped to this solution while the solution was cooled so that the reaction temperature might be not more than −60° C. After dropping was completed, the reaction solution was stirred at −40° C. for 4 hours, and stirred at room temperature for 4 hours. Water (50 mL) was added to this reaction mixture to complete the reaction, and tetrahydrofuran was distilled off. Water (1 L) and chloroform (2 L) were added to this residue, and an organic layer was extracted. The organic layer was further washed with water (1 L), and subsequently the solvent was distilled off. This residue was dissolved in acetonitrile (600 mL), and an insoluble solid was removed by filtration at the time of heating. The obtained filtrate was condensed to approximately 100 mL, and cooled to −70° C. to filter and collect the solid deposited. The collected solid was dissolved in a mixed solvent of chloroform (200 mL)/hexane (600 mL), and purified with silica gel column chromatography (developing solvent: chloroform/hexane). The solvent was distilled off, and this residue was recrystallized from acetonitrile. Thereby, 4,6-bis(4′-tert-butylphenyl)-2-chloro-1,3,5-triazine (41.3 g, 109 mmol) was obtained.
Quantity
50.8 g
Type
reactant
Reaction Step One
Quantity
463 mL
Type
solvent
Reaction Step One
Name
4-tert-butylphenyllithium THF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[C:8]([Cl:9])=[N:7][C:5](Cl)=[N:4][C:2]=1Cl.[C:10]([C:14]1[CH:19]=[CH:18][C:17]([Li])=[CH:16][CH:15]=1)([CH3:13])([CH3:12])[CH3:11].[CH2:21]1[CH2:25]O[CH2:23][CH2:22]1.O>O1CCCC1>[C:10]([C:14]1[CH:19]=[CH:18][C:17]([C:2]2[N:4]=[C:5]([C:21]3[CH:25]=[CH:15][C:14]([C:10]([CH3:13])([CH3:12])[CH3:11])=[CH:23][CH:22]=3)[N:7]=[C:8]([Cl:9])[N:1]=2)=[CH:16][CH:15]=1)([CH3:13])([CH3:12])[CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
50.8 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
Quantity
463 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
4-tert-butylphenyllithium THF
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)[Li].C1CCOC1
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
the reaction solution was stirred at −40° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly dropped to this solution while the solution
TEMPERATURE
Type
TEMPERATURE
Details
was cooled so that the reaction temperature
CUSTOM
Type
CUSTOM
Details
might be not more than −60° C
STIRRING
Type
STIRRING
Details
stirred at room temperature for 4 hours
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
was distilled off
ADDITION
Type
ADDITION
Details
Water (1 L) and chloroform (2 L) were added to this residue
EXTRACTION
Type
EXTRACTION
Details
an organic layer was extracted
WASH
Type
WASH
Details
The organic layer was further washed with water (1 L)
DISTILLATION
Type
DISTILLATION
Details
subsequently the solvent was distilled off
DISSOLUTION
Type
DISSOLUTION
Details
This residue was dissolved in acetonitrile (600 mL)
CUSTOM
Type
CUSTOM
Details
an insoluble solid was removed by filtration at the time
TEMPERATURE
Type
TEMPERATURE
Details
of heating
CUSTOM
Type
CUSTOM
Details
condensed to approximately 100 mL
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −70° C.
FILTRATION
Type
FILTRATION
Details
to filter
CUSTOM
Type
CUSTOM
Details
collect the solid
DISSOLUTION
Type
DISSOLUTION
Details
The collected solid was dissolved in a mixed solvent of chloroform (200 mL)/hexane (600 mL)
CUSTOM
Type
CUSTOM
Details
purified with silica gel column chromatography (developing solvent: chloroform/hexane)
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
CUSTOM
Type
CUSTOM
Details
this residue was recrystallized from acetonitrile

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C1=NC(=NC(=N1)C1=CC=C(C=C1)C(C)(C)C)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 109 mmol
AMOUNT: MASS 41.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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